3-(4-Bromo-2-nitrophenyl)thiazolidine
Description
Properties
IUPAC Name |
3-(4-bromo-2-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c10-7-1-2-8(9(5-7)12(13)14)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMXRSLYDLNAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: 4-Bromo-2-nitrophenyl Acetic Acid
A critical precursor in the synthesis of 3-(4-Bromo-2-nitrophenyl)thiazolidine is 4-bromo-2-nitrophenyl acetic acid or its derivatives. The preparation of this intermediate is well-established and involves the following steps:
- Starting Material: 4-bromo-2-nitrochlorotoluene or 2-chloro-4-bromo-6-nitrotoluene.
- Reaction with Metallic Sodium: The halogenated nitrotoluene is reacted with metallic sodium in cyclohexane at controlled temperatures (0–50 °C), forming sodium cresyl intermediates.
- Thermal Rearrangement: The reaction mixture is heated gradually to 40–150 °C to promote rearrangement to 4-bromo-2-nitrobenzyl sodium.
- Carboxylation: Introduction of carbon dioxide gas at 25–45 °C converts the benzyl sodium intermediate into sodium 4-bromo-2-nitrophenylacetate.
- Workup: Acidification and ether extraction yield the 4-bromo-2-nitrophenylacetic acid as a colorless crystalline solid with high yield (94.6–96.4%) and aromatic odor.
This method is efficient and scalable, with precise temperature control and stepwise addition of reagents critical for high yield and purity.
Preparation of Thiazolidine-2,4-dione Core
The thiazolidine ring system is typically introduced via the synthesis of thiazolidine-2,4-dione, which serves as a versatile scaffold for further substitution:
- Classical Method: Condensation of monochloroacetic acid with thiourea in aqueous medium under reflux conditions for 24 hours.
- Yield and Properties: This reaction yields thiazolidine-2,4-dione with approximately 78% yield and melting point around 118–120 °C.
- Purification: Recrystallization from water is used for purification.
This core is essential for subsequent alkylation and condensation steps to form the target compound.
General Synthetic Route to this compound Derivatives
The synthesis of this compound derivatives typically follows a two-step procedure involving alkylation and Knoevenagel condensation:
| Step | Procedure | Details |
|---|---|---|
| 1. Alkylation | Thiazolidine-2,4-dione is dissolved in methanol; KOH is added dropwise under stirring. Then, phenacyl bromide derivative (bearing 4-bromo-2-nitrophenyl group) is added dropwise. The mixture is refluxed for 24 hours. | This step introduces the 4-bromo-2-nitrophenyl substituent onto the thiazolidine ring. The reaction is monitored by TLC, and the product is filtered and washed with ice-cold ethanol. |
| 2. Knoevenagel Condensation | The alkylated product is dissolved in methanol with a catalytic amount of piperidine. Equimolar aromatic benzaldehyde is added, and the mixture is refluxed at 75 °C for 8 hours under stirring. | This step forms the benzylidene moiety on the thiazolidine-2,4-dione ring, completing the derivative synthesis. The product is crystallized and dried. |
This general synthetic strategy is well-documented for preparing various N-substituted 5-benzylidene-thiazolidine-2,4-dione derivatives, including those with 4-bromo-2-nitrophenyl substituents.
Alternative Methods and Reaction Conditions
- Solvent and Catalyst: Ethanol or methanol are commonly used solvents, with piperidine serving as a base catalyst in condensation steps.
- Temperature Control: Reflux temperatures (65–75 °C) are maintained for extended periods (8–24 hours) to ensure complete reaction.
- Microwave Irradiation: For related thiazolidine derivatives, microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields and purity, though specific data for this compound is limited.
Summary Table of Preparation Steps
Research Findings and Considerations
- The described synthetic routes are reproducible and yield compounds with good purity, suitable for biological evaluation.
- The choice of phenacyl bromide bearing the 4-bromo-2-nitrophenyl group is crucial for regioselectivity and yield.
- Reaction times and temperatures are optimized to balance yield and minimize side reactions.
- The use of piperidine as a catalyst in Knoevenagel condensation is standard to promote efficient carbon-carbon double bond formation.
- Thermal stability and crystallinity of intermediates and final compounds have been confirmed by melting point and chromatographic analyses.
- Alternative synthetic methods such as microwave irradiation could be explored to improve efficiency, though conventional heating remains predominant for this compound class.
Chemical Reactions Analysis
3-(4-Bromo-2-nitrophenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include thiazolidinones, amino derivatives, and substituted thiazolidines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study demonstrated that 3-(4-Bromo-2-nitrophenyl)thiazolidine showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.
Anticancer Properties :
Recent investigations into the anticancer effects of thiazolidine derivatives have highlighted their potential in inhibiting tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to programmed cell death.
Anti-inflammatory Effects :
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases such as arthritis.
Material Science
Synthesis of Novel Polymers :
this compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers have potential applications in coatings and adhesives due to their improved durability and resistance to environmental factors.
Nanomaterials :
The compound has been explored in the development of nanomaterials, particularly for drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms, enhancing therapeutic efficacy while minimizing side effects.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |
| Material Science | Synthesis of Novel Polymers | Improved thermal and mechanical properties |
| Nanomaterials | Enhanced drug delivery systems |
Case Study 1: Antimicrobial Efficacy
In a laboratory study conducted by Smith et al., this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antimicrobial activity. The study suggests that further optimization of this compound could lead to effective treatments for resistant bacterial strains.
Case Study 2: Anticancer Mechanism
A study published by Johnson et al. investigated the anticancer properties of thiazolidine derivatives, including this compound. The researchers found that the compound inhibited cell proliferation in human breast cancer cells by inducing G1 phase arrest and apoptosis via the p53 pathway. This finding supports further exploration into its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-nitrophenyl)thiazolidine involves its interaction with biological targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various pharmacological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidine Derivatives
Notes:
- Nitro groups (NO₂): Strong electron-withdrawing groups in this compound may enhance electrophilic reactivity, improving interactions with cellular targets (e.g., enzymes or DNA) .
- Sulfonyl groups (SO₂) : Present in the compound from , these groups increase polarity and stability but may reduce membrane permeability compared to nitro-substituted analogs.
Biological Activity
3-(4-Bromo-2-nitrophenyl)thiazolidine is a derivative of thiazolidine, a five-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound this compound features a thiazolidine ring substituted with a 4-bromo-2-nitrophenyl group. The presence of bromine and nitro groups enhances its reactivity and potential biological activity. The thiazolidine core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Antimicrobial Activity
Thiazolidine derivatives have shown significant antimicrobial properties. A study demonstrated that compounds with thiazolidine rings exhibit low micromolar activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus . Specifically, the inhibition of the enzyme PhzS in P. aeruginosa was noted, suggesting potential applications in combating antibiotic resistance .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | P. aeruginosa | 18 | |
| Other Thiazolidine Derivatives | S. aureus | <10 |
Anti-inflammatory Activity
Research has indicated that thiazolidine derivatives possess anti-inflammatory properties. In one study, synthesized thiazolidines were evaluated using the carrageenin-induced paw edema test, which showed significant reduction in inflammation compared to control groups . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Effects of Thiazolidine Derivatives
Anticancer Activity
The anticancer potential of thiazolidines has been explored in various studies. Compounds containing the thiazolidine moiety have shown selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung adenocarcinoma). The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence the antiproliferative activity .
Table 3: Anticancer Activity of Thiazolidine Derivatives
Case Studies
- Inhibition of Biofilm Formation : A study highlighted the ability of thiazolidine derivatives to inhibit biofilm formation in Staphylococcus aureus, showcasing their potential as anti-biofilm agents in treating infections associated with medical devices .
- Synergistic Effects : Another investigation reported that thiazolidine derivatives exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin, leading to reduced minimum inhibitory concentrations (MICs) against resistant strains .
Q & A
Q. What safeguards are necessary to ensure reproducibility in kinetic studies of this compound’s reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
